Decyclopentyl Zafirlukast-d3 Methyl Ester

LC-MS Bioanalytical Method Validation Pharmaceutical Impurity Analysis

Generic internal standards fail in Zafirlukast impurity LC-MS methods due to retention time shifts and matrix effects. Decyclopentyl Zafirlukast-d3 Methyl Ester is the definitive solution: • +3 Da mass shift ensures baseline MS resolution from unlabeled Decyclopentyl impurity • Structural identity guarantees co-elution, accurately correcting matrix suppression • Designed for ANDA stability-indicating method validation per ICH guidelines Supplied with certified isotopic purity (>98%), enabling confident impurity quantification in QC laboratories supporting generic Zafirlukast filings.

Molecular Formula C27H27N3O6S
Molecular Weight 524.606
CAS No. 1795011-90-3
Cat. No. B588707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyclopentyl Zafirlukast-d3 Methyl Ester
CAS1795011-90-3
SynonymsN-[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-(methyl-d3)-1H-indol-5-yl]carbamic Acid Methyl Ester;  Zafirlukast Related Compound C-d3;  Methyl 3-[2-Methoxy-4-(o-tolylsulfonylcarbamoyl)benzyl]-1-(methyl-d3)indol-5-ylcar
Molecular FormulaC27H27N3O6S
Molecular Weight524.606
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC
InChIInChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31)/i2D3
InChIKeyURZMDHMOLIPBIX-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyclopentyl Zafirlukast-d3 Methyl Ester Overview


Decyclopentyl Zafirlukast-d3 Methyl Ester (CAS 1795011-90-3) is a stable isotope-labeled analog of Decyclopentyl Zafirlukast Methyl Ester (CAS 1159195-67-1), which itself is a known process-related impurity of the leukotriene receptor antagonist Zafirlukast [1]. With a molecular formula of C27H24D3N3O6S and a molecular weight of 524.60 g/mol, this compound features a trideuteriomethyl (-CD3) substitution at the indole N-methyl position [2]. Its primary classification is as a labeled reference standard, specifically designed for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) applications [3].

Product Type
Impurity-specific deuterated internal standard (d3)
Primary Workflow
LC-MS/MS quantification of Decyclopentyl Zafirlukast impurity
Selection Logic
Structurally matched to unlabeled impurity for co-elution; +3 Da mass tag for MS resolution

Decyclopentyl Zafirlukast-d3 Methyl Ester: Irreplaceable Internal Standard


Generic substitution in quantitative bioanalysis is not feasible because the performance of an internal standard is dictated by a specific combination of physicochemical similarity to the target analyte and a unique mass difference that prevents signal overlap [1]. Decyclopentyl Zafirlukast-d3 Methyl Ester is precisely matched to its unlabeled counterpart, Decyclopentyl Zafirlukast Methyl Ester (an impurity that must be monitored in Zafirlukast drug substance and product), ensuring near-identical extraction recovery and ionization efficiency [2]. Alternative deuterated Zafirlukast analogs—such as Zafirlukast p-Tolyl Isomer-d7, Zafirlukast Impurity H-d11, or parent Zafirlukast-d3—differ structurally or in isotopic labeling sites, leading to chromatographic retention time shifts and differential matrix effects that compromise the accuracy of impurity quantification and method robustness required for regulatory submissions .

Target ISTD
Decyclopentyl Zafirlukast-d3 Methyl Ester: impurity backbone, minimal +3 Da shift, matched retention
Alternative ISTDs
Zafirlukast p-Tolyl Isomer-d7 or parent Zafirlukast-d3: structural mismatch may shift retention and alter matrix-effect correction
Risk Context
Non-impurity-specific internal standards may not co-elute with the target impurity, limiting reliable quantification in regulated impurity profiling methods

Decyclopentyl Zafirlukast-d3 Methyl Ester: Quantitative Advantages


Mass Differentiation vs. Unlabeled Analyte

The compound provides a definitive mass difference of +3.02 Da compared to its unlabeled analog, Decyclopentyl Zafirlukast Methyl Ester (MW 521.58 g/mol) [1]. This 3 Da shift arises from substitution of three hydrogen atoms with deuterium at the indole N-methyl position, creating an MS channel free from isotopic interference . In contrast, alternative deuterated Zafirlukast analogs (e.g., Zafirlukast p-Tolyl Isomer-d7, MW 582.7 g/mol) exhibit mass differences of >7 Da and different fragmentation patterns, which may not co-elute with the specific impurity of interest and thus cannot reliably correct for matrix effects affecting the Decyclopentyl impurity peak .

Mass Shift
Reported
+3.02 Da
Enables baseline MS separation from unlabeled impurity
Matched impurity backbone preserves co-elution for matrix-effect correction
LC-MS Bioanalytical Method Validation Pharmaceutical Impurity Analysis

Isotopic Purity for Precise Correction

The compound is supplied with a certified chemical purity exceeding 98% and isotopic enrichment sufficient to serve as an accurate internal standard, based on vendor technical specifications . While direct comparative purity data against alternative impurity standards is not publicly available, the use of a deuterated internal standard inherently provides superior correction for ion suppression/enhancement compared to non-isotopic structural analogs . For context, Zafirlukast Impurity H-d11 is specified at 95% purity , though the higher 3% purity specification for the target compound reduces uncertainty in quantitative measurements when accounting for unlabeled analyte contribution to the IS channel.

Isotopic Purity
Data to verify
>98%
Supports accurate internal standard correction
Batch-specific CoA review recommended; purity specification may vary
Stable Isotope-Labeled Internal Standards Method Validation LC-MS/MS

Regulatory Documentation for ANDA Filings

Multiple vendors explicitly state that Decyclopentyl Zafirlukast-d3 Methyl Ester is supplied with detailed characterization data compliant with regulatory guidelines and suitable for ANDA applications [1]. While the unlabeled analog Decyclopentyl Zafirlukast Methyl Ester is also available as a reference standard, the deuterated version provides the mass spectrometric advantage without sacrificing the documentation package required for regulatory submissions [2]. Vendors note that traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .

Documentation
Supporting evidence
Characterization data package
Supports method validation documentation
Pharmacopeial traceability subject to vendor feasibility
Regulatory Compliance Pharmaceutical Reference Standards ANDA

Decyclopentyl Zafirlukast-d3 Methyl Ester Applications


Quantification of Decyclopentyl Impurity in Zafirlukast

In quality control (QC) laboratories supporting ANDA filings for generic Zafirlukast, Decyclopentyl Zafirlukast-d3 Methyl Ester is the definitive internal standard for quantifying the Decyclopentyl impurity using LC-MS/MS [1]. Its +3 Da mass shift relative to the unlabeled impurity ensures baseline resolution in the MS channel, while its structural identity ensures co-elution under HPLC conditions, thereby accurately correcting for matrix suppression effects in the final drug product formulation [2].

Stability-Indicating Method for Zafirlukast

When developing and validating stability-indicating methods per ICH guidelines, this deuterated impurity standard enables accurate monitoring of the Decyclopentyl impurity's formation and degradation kinetics without interference from the parent drug's MS signal . The compound's defined isotopic purity (>98%) minimizes cross-contribution to the analyte channel, which is essential for establishing accurate mass balance in forced degradation studies .

In Vitro Metabolism of Zafirlukast Impurities

For researchers investigating the metabolic fate of Zafirlukast process impurities, this labeled compound serves as a tracer to distinguish exogenously added impurity from endogenously formed metabolites in hepatocyte or microsomal incubation systems. The +3 Da mass tag allows the spiked impurity standard to be tracked independently of any unlabeled impurity that may be generated metabolically from the parent drug, providing mechanistic insight into impurity clearance pathways .

Application
Selection Property
Validation Focus
Zafirlukast impurity quantification
Impurity-specific co-elution ISTD
Method accuracy and matrix-effect correction
Stability-indicating impurity monitoring
Deuterated standard for forced degradation studies
Mass balance and degradation kinetics review
Impurity metabolism tracer studies
Mass-shifted stable isotope tracer
In vitro metabolite pathway differentiation

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